molecular formula C16H22ClNO3S B7063896 N-[1-(2-chlorophenyl)-2-methylpropyl]-2-(1,1-dioxothiolan-3-yl)acetamide

N-[1-(2-chlorophenyl)-2-methylpropyl]-2-(1,1-dioxothiolan-3-yl)acetamide

Cat. No.: B7063896
M. Wt: 343.9 g/mol
InChI Key: SCLILCKTYUTVPP-UHFFFAOYSA-N
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Description

N-[1-(2-chlorophenyl)-2-methylpropyl]-2-(1,1-dioxothiolan-3-yl)acetamide is a synthetic compound that belongs to the class of acetamide derivatives This compound is characterized by the presence of a chlorophenyl group, a methylpropyl chain, and a dioxothiolan ring

Properties

IUPAC Name

N-[1-(2-chlorophenyl)-2-methylpropyl]-2-(1,1-dioxothiolan-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22ClNO3S/c1-11(2)16(13-5-3-4-6-14(13)17)18-15(19)9-12-7-8-22(20,21)10-12/h3-6,11-12,16H,7-10H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCLILCKTYUTVPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C1=CC=CC=C1Cl)NC(=O)CC2CCS(=O)(=O)C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(2-chlorophenyl)-2-methylpropyl]-2-(1,1-dioxothiolan-3-yl)acetamide typically involves a multi-step process. One common method includes the following steps:

    Formation of the Intermediate: The initial step involves the reaction of 2-chlorobenzaldehyde with isobutylamine to form an imine intermediate.

    Reduction: The imine intermediate is then reduced using a suitable reducing agent such as sodium borohydride to yield the corresponding amine.

    Acylation: The amine is then acylated with 2-(1,1-dioxothiolan-3-yl)acetyl chloride under basic conditions to form the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization includes the use of continuous flow reactors, efficient purification techniques, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[1-(2-chlorophenyl)-2-methylpropyl]-2-(1,1-dioxothiolan-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.

    Substitution: Amines, thiols; reactions often conducted in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the chlorophenyl ring.

Scientific Research Applications

N-[1-(2-chlorophenyl)-2-methylpropyl]-2-(1,1-dioxothiolan-3-yl)acetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[1-(2-chlorophenyl)-2-methylpropyl]-2-(1,1-dioxothiolan-3-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in various biochemical pathways.

    Interacting with Receptors: Binding to cellular receptors and influencing signal transduction processes.

    Modulating Gene Expression: Affecting the expression of genes related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    N-[1-(2-chlorophenyl)-2-methylpropyl]-2-(1,1-dioxothiolan-3-yl)acetamide: shares structural similarities with other acetamide derivatives, such as:

Uniqueness

  • The presence of the dioxothiolan ring in this compound distinguishes it from other acetamide derivatives. This unique structural feature may contribute to its distinct chemical reactivity and biological activities.

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